molecular formula C15H14N2O4 B1664135 5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione CAS No. 159109-11-2

5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione

Cat. No. B1664135
M. Wt: 286.28 g/mol
InChI Key: ULVWJFBHQIXEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Unfortunately, the specific synthesis process for 5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione is not available in the search results. For more detailed information, it is recommended to refer to scientific literature or contact suppliers who offer this compound.


Molecular Structure Analysis

The molecular structure of 5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione consists of 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure visualization is not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Antiviral Activity : Researchers synthesized various isoquinoline derivatives, including those similar to 5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione. These compounds were studied for their antiviral activities against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus, although they showed limited effectiveness (Ivashchenko et al., 2014). Another study synthesized novel isoquinoline derivatives through reactions with various nitrogen nucleophiles, contributing to the understanding of isoquinoline chemistry and potential applications (Mahmoud et al., 2010).

Biological Activity and Applications

  • Potential in Drug Discovery : Studies on similar isoquinoline compounds have highlighted their potential in drug discovery, particularly as antiviral agents. Although not specifically focused on 5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione, these studies provide a basis for understanding its potential applications in medicinal chemistry. For instance, various derivatives were evaluated for their antiviral properties, with some showing activity against influenza A virus, indicating a potential avenue for further research in this area (Ivashchenko et al., 2014).

Chemical Reactivity and Potential Uses

  • Novel Derivatives and Reactions : The synthesis of novel isoquinoline derivatives, including reactions with nitrogen nucleophiles, has been a subject of research. These studies contribute to the broader understanding of isoquinoline reactivity and potential applications in various fields, including materials science and pharmaceuticals (Mahmoud et al., 2010).

properties

IUPAC Name

5-ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-4-9-7-5-10(20-2)11(21-3)6-8(7)12-13(16-9)15(19)17-14(12)18/h5-6H,4H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVWJFBHQIXEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C3=CC(=C(C=C31)OC)OC)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione

CAS RN

159109-11-2
Record name 159109-11-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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